BENGHE Foundational & Exploratory

Check Availability & Pricing

First-in-Human Trial of CT1113 in Acute Myeloid
Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CT1113

Cat. No.: B12377666

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CT1113, a potent and specific small molecule inhibitor of the deubiquitinase (DUB) USP28, has
completed a first-in-human Phase | clinical trial in patients with relapsed/refractory acute
myeloid leukemia (R/R AML).[1][2] Preclinical data have demonstrated that by inhibiting
USP28, CT1113 induces the degradation of the oncoprotein c-MYC, a key driver in various
malignancies, including AML.[1][2] The initial clinical findings indicate that CT1113 possesses
an excellent safety and pharmacokinetic profile, and preliminary efficacy has been observed,
thereby validating USP28 as a viable therapeutic target in AML.[1][2] A Phase Il trial is planned.
[1][2] This document provides a comprehensive technical guide on the mechanism of action,
preclinical evidence, and available clinical trial information for CT1113.

Introduction: Targeting the Ubiquitin-Proteasome
System in AML

The c-MYC oncogene is a critical transcription factor frequently dysregulated in acute myeloid
leukemia, contributing to uncontrolled cell proliferation and survival. Its protein levels are tightly
regulated by the ubiquitin-proteasome system. USP28, a deubiquitinating enzyme, plays a
crucial role by removing ubiquitin tags from c-MYC, thereby rescuing it from proteasomal
degradation and maintaining its high expression levels.[1][2]
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CT1113 is a novel therapeutic agent developed to specifically inhibit USP28. This inhibition is
designed to increase the ubiquitination of c-MYC, leading to its degradation and subsequent
apoptosis of MYC-dependent cancer cells. Preclinical studies have shown CT1113 to be
effective in various cancer cell lines and xenograft models through this mechanism.[1][2][3][4]

Mechanism of Action of CT1113

CT1113 is a potent inhibitor of both USP28 and its closest homolog, USP25.[3][5] The primary
mechanism of anti-leukemic action is the inhibition of USP28's deubiquitinase activity. This
leads to the destabilization and degradation of key oncoproteins.

e c-MYC Degradation: In AML, the key substrate for USP28 is the c-MYC oncoprotein. By
preventing USP28 from removing ubiquitin chains from c-MYC, CT1113 promotes its
recognition and degradation by the proteasome.[1][2]

o Other Oncoprotein Targets: In other hematologic malignancies, CT1113 has been shown to
destabilize NOTCHL1 in T-cell acute lymphoblastic leukemia (T-ALL), highlighting a potentially
broader anti-cancer activity.[6]

The signaling pathway is illustrated below.
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Caption: CT1113 inhibits USP28, promoting c-MYC degradation.
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Preclinical Data Summary

CT1113 has demonstrated significant anti-tumor activity across a range of preclinical models.

In Vitro Activity

CT1113 has shown potent, low nanomolar inhibitory activity against USP28 and USP25.[5][7] It
effectively induces c-MYC degradation in cancer cell lines from diverse tissue origins within
hours of treatment.[1][2][3]

Parameter Cell Lines Value Reference
IC50 (USP28) Biochemical Assay 3.9nM [7]
IC50 (USP25) Biochemical Assay 26.1 nM [7]

In Vivo Activity

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of CT1113.
Treatment resulted in significant suppression of tumor growth and was accompanied by a
reduction in c-MYC protein levels within the tumors.[3][4]

Model Type Cancer Type Key Findings Reference

Significant tumor

Cell-Derived Pancreatic Cancer growth suppression; 3]
Xenograft (CDX) (SW1990) Decreased c-MYC
levels.

Demonstrated efficacy

Cell-Derived Colon Cancer o )
similar to pancreatic [3]
Xenograft (CDX) (HCT116)
cancer model.
Patient-Derived Anti-leukemia efficacy
T-ALL [7]
Xenograft (PDX) observed.

First-in-Human Phase | Trial in R/R AML
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A Phase |, first-in-human trial of CT1113 was conducted in patients with relapsed or refractory
Acute Myeloid Leukemia.[1][2] The primary objectives of such a trial are typically to determine
the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended
Phase Il dose (RP2D), as well as to evaluate the safety and pharmacokinetic profile of the new
agent.

Trial Design and Methods

While the specific protocol for the CT1113 trial is not yet publicly available, a standard Phase |
dose-escalation design is anticipated. The logical workflow for such a trial is depicted below.
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Caption: A standard workflow for a Phase | dose-escalation trial.
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Clinical Trial Results

Detailed quantitative data from the Phase | study have not yet been fully published. The
available abstract reports excellent safety and favorable pharmacokinetic profiles, with
observation of preliminary efficacy.[1][2]

Table 4.1: Patient Demographics and Baseline Characteristics (lllustrative) (Note: Data in this
table is representative for a typical R/R AML Phase | trial and is not actual data from the
CT1113 study.)

Characteristic Value (N=X)
Median Age, years (range) 65 (45-78)
Sex, n (%)

Male X (XX%)
Female X (XX%)

ECOG Performance Status, n (%)

0-1 X (XX%)
2 X (XX%)
Prior Lines of Therapy, median (range) 3 (2-5)

Refractory to Last Therapy, n (%) X (XX%)

Table 4.2: Summary of Safety and Tolerability (lllustrative) (Note: Data in this table is
representative and not actual data from the CT1113 study.)
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Parameter

Finding

Maximum Tolerated Dose (MTD)

Not yet reported

Dose-Limiting Toxicities (DLTSs)

Not yet reported

Most Common Treatment-Emergent Adverse

Events (TEAEs, any grade)

Nausea, Fatigue, Diarrhea, Febrile Neutropenia

Most Common Grade =3 TEAEs

Febrile Neutropenia, Anemia,

Thrombocytopenia

Table 4.3: Preliminary Efficacy Results (lllustrative) (Note: Data in this table is representative

and not actual data from the CT1113 study.)

Endpoint

Value (N=X)

Overall Response Rate (ORR), n (%)

Not yet reported

Complete Remission (CR) X (XX%)
CR with incomplete hematologic recovery (CRi) X (XX%)
Partial Remission (PR) X (XX%)

Median Duration of Response (DoR), months
(95% ClI)

Not yet reported

Table 4.4: Pharmacokinetic Parameters (lllustrative) (Note: Data in this table is representative

and not actual data from the CT1113 study.)

Parameter

Value (at RP2D)

Time to Maximum Concentration (Tmax), hr

Not yet reported

Maximum Concentration (Cmax), ng/mL

Not yet reported

Area Under the Curve (AUC), ng*hr/mL

Not yet reported

Terminal Half-life (t1/2), hr

Not yet reported

© 2025 BenchChem. All rights reserved.

8/12 Tech Support


https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Key Experimental Protocols

Detailed protocols for the specific experiments performed in the development of CT1113 are
proprietary. However, this section provides representative, standard methodologies for the key
assays used to characterize a USP28 inhibitor.

Western Blot for c-MYC Degradation

This protocol describes a standard method to assess the effect of CT1113 on ¢c-MYC protein
levels in AML cell lines (e.g., MOLM-13, MV4-11).

e Cell Culture and Treatment:

o Culture AML cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and
1% Penicillin-Streptomycin.

o Seed cells at a density of 1x1076 cells/mL.

o Treat cells with varying concentrations of CT1113 (e.g., 0, 10, 50, 100, 500 nM) or DMSO
as a vehicle control for specified time points (e.g., 2, 4, 8, 24 hours).

e Protein Extraction:

[¢]

Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

o Wash cell pellets once with ice-cold PBS.

o Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor
cocktalils.

o Incubate on ice for 30 minutes with periodic vortexing.

o Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

o Collect the supernatant containing total protein extract.

e Protein Quantification:
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o Determine protein concentration using a BCA protein assay kit according to the
manufacturer's instructions.

o Normalize protein concentrations across all samples using lysis buffer.

o SDS-PAGE and Western Blotting:

o Denature 20-30 g of protein per sample by boiling in Laemmli sample buffer for 5-10
minutes.

o Separate proteins on a 10% SDS-polyacrylamide gel.
o Transfer proteins to a PVDF membrane.

o Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
Tween-20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with a primary antibody specific for c-MYC (e.g., clone 9E10)
overnight at 4°C.

o Probe for a loading control protein (e.g., GAPDH or (3-actin) on the same membrane after
stripping or on a parallel blot.

o Wash the membrane three times with TBST.

o Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane again three times with TBST.

o Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

Conclusion and Future Directions

The first-in-human data for the USP28 inhibitor CT1113 are encouraging, suggesting a
manageable safety profile and providing the first clinical validation for this therapeutic strategy
in R/R AML. The observed preliminary efficacy warrants further investigation, and a Phase Il
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trial is now being planned.[1][2] Future research will focus on defining the optimal patient
population for CT1113 treatment, potentially through biomarker development, and exploring
combination strategies with other anti-leukemic agents to enhance efficacy. The full publication
of the Phase | data is eagerly awaited to provide the scientific community with a detailed
understanding of the clinical potential of CT1113.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://aacrjournals.org/cancerres/article/85/8_Supplement_2/CT142/761651/Abstract-CT142-The-first-in-human-trial-of-USP28
https://www.researchgate.net/publication/391188162_Abstract_CT142_The_first-in-human_trial_of_USP28_inhibitor_CT1113
https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://www.benchchem.com/product/b12377666?utm_src=pdf-custom-synthesis
https://aacrjournals.org/cancerres/article/85/8_Supplement_2/CT142/761651/Abstract-CT142-The-first-in-human-trial-of-USP28
https://www.researchgate.net/publication/391188162_Abstract_CT142_The_first-in-human_trial_of_USP28_inhibitor_CT1113
https://pmc.ncbi.nlm.nih.gov/articles/PMC9731946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9731946/
https://www.researchgate.net/publication/366151154_Identification_of_a_class_of_potent_USP2528_inhibitors_with_broad-spectrum_anti-cancer_activity
https://www.medchemexpress.com/ct1113.html
https://pubmed.ncbi.nlm.nih.gov/38685813/
https://pubmed.ncbi.nlm.nih.gov/38685813/
https://www.probechem.com/products_CT1113.aspx
https://www.benchchem.com/product/b12377666#first-in-human-trial-of-ct1113-in-aml
https://www.benchchem.com/product/b12377666#first-in-human-trial-of-ct1113-in-aml
https://www.benchchem.com/product/b12377666#first-in-human-trial-of-ct1113-in-aml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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